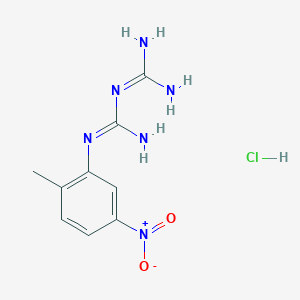

1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride

Description

Historical Development Context

The synthesis of 1-(2-methyl-5-nitrophenyl)biguanide hydrochloride originated from efforts to optimize arylbiguanide derivatives for enhanced stability and bioactivity. Early methodologies, as detailed in patent CN103694145B, involved the reaction of 2-amino-4-nitrotoluene with cyanamide derivatives under acidic conditions. A pivotal advancement occurred with the substitution of nitric acid with hydrochloric acid in the nitration step, which improved reaction safety while maintaining a 97% yield of the intermediate 2-methyl-5-nitrophenyl guanidine. Subsequent refinements introduced dimethylformamide (DMF) as a solvent and reflux conditions to achieve >99% purity in final products.

The compound’s crystallization and structural validation via nuclear magnetic resonance (NMR) and mass spectrometry marked a milestone in its characterization. These developments paralleled the broader expansion of biguanide chemistry, which gained traction following the clinical success of metformin and phenformin in diabetes management.

Position within Arylbiguanide Research

1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride occupies a unique niche due to its nitroaromatic substituent, which distinguishes it from simpler alkylbiguanides. Comparative studies with analogues reveal that the 2-methyl-5-nitro group enhances electronic delocalization within the biguanide scaffold, potentially influencing its binding affinity to biological targets. This structural feature aligns with trends in medicinal chemistry favoring electron-withdrawing substituents to improve metabolic stability.

The compound’s placement within the arylbiguanide family is further clarified by its synthesis pathway. Unlike metformin, which derives from dimethylamine and cyanoguanidine, this derivative requires multistep functionalization of a pre-nitrated toluene backbone. Such complexity reflects the growing emphasis on tailored aryl modifications to fine-tune pharmacokinetic properties.

Significance in Contemporary Medicinal Chemistry

Emerging evidence positions 1-(2-methyl-5-nitrophenyl)biguanide hydrochloride as a modulator of cellular energy sensors. In vitro assays demonstrate its capacity to activate AMPK at concentrations comparable to metformin (EC$$_{50}$$ ≈ 50 μM), a mechanism linked to improved glucose homeostasis. Docking analyses suggest that the nitro group forms hydrogen bonds with the γ-subunit of AMPK, stabilizing the nucleotide-binding pocket.

Additionally, the compound’s impact on glucagon-like peptide-1 (GLP-1) secretion has been hypothesized based on structural similarities to phenformin, which enhances GLP-1 release independent of dipeptidyl peptidase-IV inhibition. While direct evidence remains limited, these properties underscore its potential as a dual-action agent in metabolic disorders.

Research Landscape Evolution

Recent advancements have focused on optimizing the synthetic scalability of 1-(2-methyl-5-nitrophenyl)biguanide hydrochloride. Patent CN104341387A discloses a high-yield (>82%) route employing Pd/C-catalyzed hydrogenation to reduce nitro intermediates, followed by recrystallization in ethyl acetate/hexane mixtures. This method addresses earlier challenges with cyanamide toxicity and reaction explosivity.

Parallel efforts explore its biological applications beyond diabetes. Preliminary data from structure-activity relationship (SAR) studies indicate antiproliferative effects in cancer cell lines, possibly mediated by AMPK-dependent suppression of mTOR signaling. However, these findings remain exploratory, necessitating further validation in vivo.

Table 1: Key Physicochemical Properties of 1-(2-Methyl-5-nitrophenyl)biguanide Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{12}\text{ClN}5\text{O}2 $$ | PubChem |

| Molecular Weight | 272.69 g/mol | PubChem |

| Purity (HPLC) | >99.0% | Patent |

| Synthetic Yield | 82.2–97% | Patents |

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2-methyl-5-nitrophenyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O2.ClH/c1-5-2-3-6(15(16)17)4-7(5)13-9(12)14-8(10)11;/h2-4H,1H3,(H6,10,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLWNOLNZSHCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride involves the reaction of 2-methyl-5-nitroaniline with cyanoguanidine under specific conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride, also known as Imatinib Impurity 46, is a chemical compound with the molecular formula C9H13ClN6O2 and a molecular weight of 272.69 . It has a role in scientific research, with applications ranging from materials science to potential therapeutic uses .

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride is used as a building block in the synthesis of other complex molecules .

- As a reagent Chemical databases list it as a reagent, which is a substance used in chemical reactions to produce other substances .

- Imatinib Impurity It is also known as Imatinib Impurity 46 .

Biguanides in Neurogenesis

Biguanides, including metformin, have been shown to modulate neurogenesis, which is the process of generating new neurons in the brain .

- Central and Peripheral Nervous System Biguanides can be used to treat diseases and conditions of the central and peripheral nervous system by stimulating or increasing neurogenesis .

- Neurogenic Agents They can be administered alone or in combination with other neurogenic agents to increase neurogenesis .

- Cognitive Function The need for additional neurogenesis can be detected as a reduction in cognitive function, such as that due to age-related cognitive decline, Alzheimer's Disease, or epilepsy .

- Inhibitors of Neurogenesis Biguanides can counteract the effects of agents that decrease or inhibit neurogenesis, such as opioid receptor agonists like morphine .

- Synergistic Response Metformin, a biguanide, has shown a synergistic response in combination with other agents, resulting in a greater than additive effect on neuronal differentiation .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The biological and chemical properties of biguanides are heavily influenced by substituents on the phenyl ring and the biguanide chain. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in the target compound) increase stability but may reduce solubility compared to halogens .

- Chlorine substituents (BIG4, BIG16) are associated with antimicrobial properties due to enhanced membrane penetration .

- Polymeric biguanides (PHMB) exhibit broad biocidal activity, contrasting with monomeric analogs .

Key Observations :

Biological Activity

Overview

1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C9H13ClN6O2 and a molecular weight of 272.69 g/mol. It is primarily utilized in biochemical assays and studies involving enzyme inhibition, showcasing potential applications in medicinal chemistry and biological research.

The compound is synthesized through the reaction of 2-methyl-5-nitroaniline with cyanoguanidine. Its biological activity is primarily attributed to its ability to interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites. This interaction can disrupt various biochemical pathways, making it a candidate for further therapeutic exploration.

Antimicrobial and Anticancer Properties

1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride exhibits significant antimicrobial activity, particularly against various bacterial strains. Studies have shown that compounds within the biguanide class can inhibit bacterial growth, suggesting potential applications in treating infections.

In terms of anticancer activity, research indicates that derivatives of biguanides can exhibit cytotoxic effects on cancer cell lines. For instance, a related study evaluated the cytotoxicity of biguanide derivatives against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, demonstrating IC50 values ranging from 3.6 µM to 11.0 µM for some derivatives .

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of key enzymes involved in metabolic pathways. For example, it has been noted to affect enzymes related to glucose metabolism and could potentially be explored as an antidiabetic agent.

Cytotoxicity Studies

A detailed study assessed the cytotoxicity of various biguanides, including 1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride, using MTT assays. The results indicated that this compound could significantly reduce cell viability in targeted cancer cell lines while exhibiting lower toxicity toward non-cancerous cells .

Table 1: Cytotoxic Activity of Biguanides Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Methyl-5-nitrophenyl)biguanide | HCT-116 | 3.6 |

| MCF-7 | 4.5 | |

| HeLa | 11.0 |

This table highlights the varying degrees of cytotoxicity exhibited by different compounds against selected cancer cell lines.

Enzyme Activity Inhibition

Research has demonstrated that 1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride can inhibit specific enzymes involved in metabolic pathways, which may contribute to its potential as an antidiabetic agent. The inhibition profile suggests that this compound could be developed further for therapeutic use in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the primary receptor targets and functional roles of 1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride in neuroscience studies?

- Methodological Insight : This compound belongs to the biguanide class, which often targets serotonin (5-HT) receptors. For example, structural analogs like 1-(3-chlorophenyl)biguanide hydrochloride (mCPBG) are selective 5-HT3 receptor agonists . To confirm receptor specificity:

- Use in vitro binding assays with radiolabeled ligands (e.g., [³H]GR65630 for 5-HT3 receptors).

- Pair with antagonists like tropisetron to validate competitive inhibition .

- Measure downstream effects (e.g., ion currents in patch-clamp electrophysiology).

Q. How do substituent variations (e.g., nitro, methyl, or chloro groups) on the phenyl ring influence the compound’s solubility and stability?

- Methodological Insight :

- Compare solubility profiles using HPLC or UV-Vis spectroscopy in solvents like H₂O, DMSO, or ethanol . For instance, mCPBG hydrochloride dissolves at 120 mg/mL in water with sonication .

- Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 3 months) and quantify impurities using LC-MS .

Advanced Research Questions

Q. How can contradictory data on receptor-binding affinities of structurally similar biguanides be resolved?

- Methodological Insight :

- Cross-validate results using orthogonal assays. For example, discrepancies in 5-HT3 activation between mCPBG and 1-(4-chlorophenyl)biguanide hydrochloride may arise from differences in cell models (e.g., HEK293 vs. neuronal preparations).

- Perform Schild regression analysis to quantify antagonist potency shifts and confirm receptor subtype selectivity .

- Use molecular docking simulations to compare binding interactions with 5-HT3 receptor homology models .

Q. What strategies optimize the synthesis of 1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride to improve yield and purity?

- Methodological Insight :

- Adapt methods from structurally related compounds, such as the synthesis of 1-(p-methylthiophenyl)biguanide hydrochloride via condensation of nitrophenyl precursors with guanidine derivatives .

- Optimize reaction conditions (e.g., pH, temperature) to minimize byproducts like 1,5-bis(4-chlorophenyl)biguanide hydrochloride .

- Purify via recrystallization in ethanol-water mixtures (20:1) to achieve >95% purity .

Q. How does 1-(2-Methyl-5-nitrophenyl)biguanide hydrochloride interact with non-neuronal targets, such as antimicrobial or antimalarial pathways?

- Methodological Insight :

- Compare with Proguanil hydrochloride, a chlorophenyl biguanide derivative used as an antimalarial. Test in vitro Plasmodium falciparum growth inhibition assays .

- Evaluate antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing poly(hexamethylene biguanide) hydrochloride’s mechanism .

Experimental Design & Data Analysis

Q. What controls are critical when studying the compound’s effects on respiratory or hypoglossal motor output?

- Methodological Insight :

- Include vehicle controls (e.g., saline or DMSO) to rule out solvent effects on neuronal activity.

- Use α1 adrenergic agonists/antagonists (e.g., phenylephrine/prazosin) to isolate 5-HT3-specific contributions .

- Normalize data to baseline respiratory frequency and amplitude in brainstem slice preparations .

Q. How can researchers differentiate between the compound’s direct receptor activation and indirect modulatory effects?

- Methodological Insight :

- Combine knockout (KO) models (e.g., 5-HT3 receptor KO mice) with pharmacological rescue experiments.

- Apply calcium imaging in primary neurons to visualize real-time signaling dynamics .

Advanced Applications

Q. Can this compound be repurposed for material science applications, such as interface modification in perovskite solar cells?

- Methodological Insight :

- Inspired by biguanide hydrochloride’s use in interfacial layer engineering , test its efficacy in:

- Reducing defect density at perovskite surfaces via XPS and SEM.

- Enhancing device stability under thermal stress (85°C for 500 hours).

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.